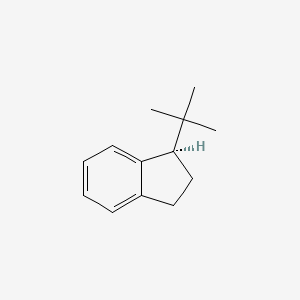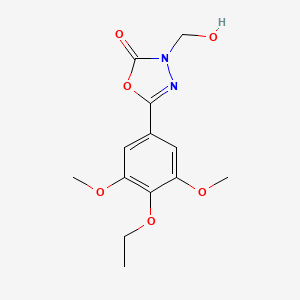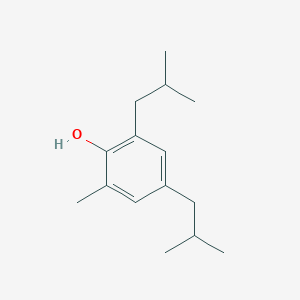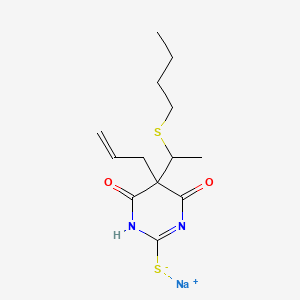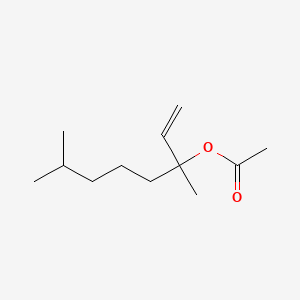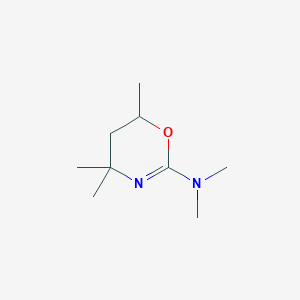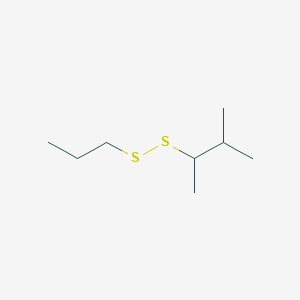
2,3-Dimethyl-4,5-dithiaoctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-4,5-dithiaoctane is an organic compound with the molecular formula C8H18S2 It is a branched alkane with two sulfur atoms incorporated into its structure, making it a dithiane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4,5-dithiaoctane typically involves the reaction of appropriate alkyl halides with thiol compounds under controlled conditions. One common method is the reaction of 2,3-dimethyl-1,4-dibromobutane with sodium sulfide in an organic solvent such as ethanol. The reaction proceeds via nucleophilic substitution, resulting in the formation of the dithiane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4,5-dithiaoctane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring back to the corresponding thiol compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol compounds.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
2,3-Dimethyl-4,5-dithiaoctane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s sulfur-containing structure makes it a potential candidate for studying sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4,5-dithiaoctane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with proteins and enzymes, affecting their function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbutane: A branched alkane without sulfur atoms.
4,5-Dithiaoctane: A similar compound with a different substitution pattern.
2,3-Dimethyl-1,4-dithiane: A dithiane derivative with a different carbon backbone.
Uniqueness
2,3-Dimethyl-4,5-dithiaoctane is unique due to the presence of both methyl groups and sulfur atoms in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
72437-67-3 |
|---|---|
Molecular Formula |
C8H18S2 |
Molecular Weight |
178.4 g/mol |
IUPAC Name |
2-methyl-3-(propyldisulfanyl)butane |
InChI |
InChI=1S/C8H18S2/c1-5-6-9-10-8(4)7(2)3/h7-8H,5-6H2,1-4H3 |
InChI Key |
NWRHSMBBPGLJSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCSSC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


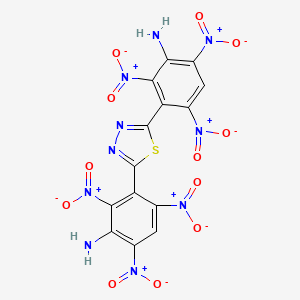
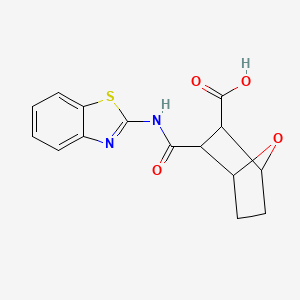
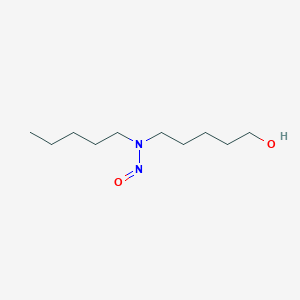

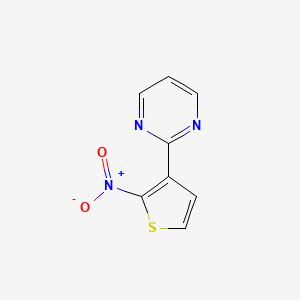

![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)

